molecular formula C11H10BrN5O3 B14950828 N-(5-bromopyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(5-bromopyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B14950828
M. Wt: 340.13 g/mol
InChI Key: IFORCHUKESXKKP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination of Pyridine: The pyridine ring can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The brominated pyridine and nitrated pyrazole can be coupled through a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the bromine and methyl substitutions.

    N-(5-Chloro-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Contains a chlorine atom instead of a bromine atom.

Uniqueness

N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the nitro group can undergo reduction to form amine derivatives.

Properties

Molecular Formula

C11H10BrN5O3

Molecular Weight

340.13 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H10BrN5O3/c1-7-4-10(17(19)20)15-16(7)6-11(18)14-9-3-2-8(12)5-13-9/h2-5H,6H2,1H3,(H,13,14,18)

InChI Key

IFORCHUKESXKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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